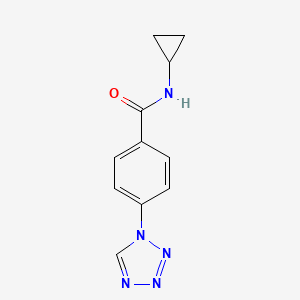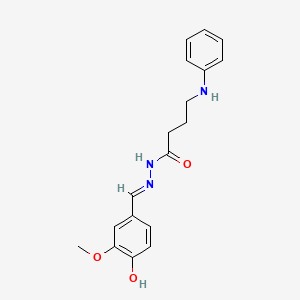
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of tetrazole derivatives, which have been shown to possess diverse biological activities.
作用機序
The exact mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not yet fully understood. However, studies have shown that it acts on the GABAergic system, which is involved in the regulation of neuronal excitability. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which may underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which play a key role in the development of inflammation. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may underlie its neuroprotective effects. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to increase the expression of BDNF, a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Furthermore, it has been shown to be relatively stable under a wide range of conditions. However, there are also some limitations to its use. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is not very soluble in water, which may limit its use in certain experiments. Furthermore, its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for epilepsy. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have anticonvulsant effects, and further research is needed to determine its efficacy in animal models of epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, which may provide insights into its potential therapeutic applications.
In conclusion, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, or N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide, is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant activities, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
合成法
The synthesis of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with sodium azide to form the tetrazole ring. Finally, the cyclopropyl group is protected with acetic anhydride to yield the final product, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide.
科学的研究の応用
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and Alzheimer's disease. Furthermore, N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-cyclopropyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(13-9-3-4-9)8-1-5-10(6-2-8)16-7-12-14-15-16/h1-2,5-7,9H,3-4H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWIWJMMMIOFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)